molecular formula C24H40O4 B131350 Hyodeoxycholic acid CAS No. 83-49-8

Hyodeoxycholic acid

Cat. No.: B131350
CAS No.: 83-49-8
M. Wt: 392.6 g/mol
InChI Key: DGABKXLVXPYZII-JFSJFAPISA-N
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Description

Hyodeoxycholic acid, also known as 3α,6α-Dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid. It is one of the metabolic byproducts of intestinal bacteria and is present in various mammalian species in different proportions. This compound is the main acid constituent of hog bile and has been used industrially as a precursor for steroid synthesis .

Mechanism of Action

Target of Action

Hyodeoxycholic acid (HDCA) is a secondary bile acid, one of the metabolic byproducts of intestinal bacteria . It primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 receptor complex . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .

Mode of Action

HDCA competitively blocks lipopolysaccharide binding to the TLR4 and myeloid differentiation factor 2 receptor complex . This unique mechanism characterizes HDCA as an endogenous inhibitor of inflammatory signaling . In addition, HDCA inhibits intestinal farnesoid X receptor (FXR) and enriches gut microbe Parabacteroides distasonis .

Biochemical Pathways

HDCA modulates the gut-liver axis, upregulating hepatic CYP7B1, PPARα, and FXR . The upregulation of these genes suggests that HDCA may influence bile acid synthesis (CYP7B1), lipid metabolism (PPARα), and bile acid homeostasis (FXR) . Furthermore, HDCA is involved in the PI3K/AKT signaling pathway and the TGR5/AKT/NF-κB signaling pathway .

Pharmacokinetics

It is known that hdca undergoes glucuronidation in human liver and kidneys . Glucuronidation of hyodeoxycholic and hyocholic acids occurs extensively at the 6α-hydroxyl group, unlike primary bile acids which form 3α-hydroxy-linked glucuronides . This suggests an important pathway for the elimination of toxic and cholestatic bile acids .

Result of Action

HDCA demonstrates therapeutic effects on non-alcoholic fatty liver disease (NAFLD) in multiple mouse models . It markedly reduces excessive lipid droplets and improves hepatic inflammation . HDCA also improves oral glucose tolerance and insulin sensitivity . Furthermore, HDCA suppresses excessive activation of inflammatory macrophages .

Action Environment

The action of HDCA is influenced by the gut microbiota. The gut microbiota plays a role in the production of HDCA from several isomers of hyocholic acid and muricholic acid . Changes in the gut microbiota, such as a reduced abundance of HDCA-producing strains, can affect the levels of HDCA . Therefore, the gut microbiota is a key environmental factor influencing the action, efficacy, and stability of HDCA .

Biochemical Analysis

Biochemical Properties

Hyodeoxycholic acid is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, this compound undergoes glucuronidation in human liver and kidneys . Glucuronidation of hyodeoxycholic and hyocholic acids was observed to occur extensively at the 6α-hydroxyl group .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate non-alcoholic fatty liver disease (NAFLD) in multiple mouse models .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been found to inhibit intestinal FXR and enrich gut microbe Parabacteroides distasonis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound showcases notable efficacy in alleviating NAFLD through modulating gut-liver crosstalk .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, in rat intestinal microflora, this compound is produced from several isomers of hyocholic acid and muricholic acid .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It is known that this compound is a hydrophilic acid, which suggests it may be localized in aqueous environments within the cell .

Preparation Methods

Hyodeoxycholic acid can be prepared through several methods. One common method involves the saponification of pig bile, followed by purification using column chromatography. The optimal resin for this process is CG1 1M macroporous resin. The sample is loaded at a volume flow of 3 BV h–1 to adsorb 5 BV, washed with 40% ethanol, and eluted with 45% ethanol and 60% ethanol, respectively. This results in high-purity this compound . Another method involves adding strong base and water to raw materials, followed by saponification .

Chemical Reactions Analysis

Hyodeoxycholic acid undergoes various chemical reactions, including glucuronidation in the human liver and kidneys. This process occurs extensively at the 6α-hydroxyl group, unlike primary bile acids which form 3α-hydroxy-linked glucuronides. This suggests an important pathway for the elimination of toxic and cholestatic bile acids

Comparison with Similar Compounds

Hyodeoxycholic acid is similar to other bile acids such as deoxycholic acid and chenodeoxycholic acid. it differs in the position of the hydroxyl group. For instance, this compound has a 6α-hydroxyl group, making it more hydrophilic compared to deoxycholic acid . This unique property allows this compound to be used in specific therapeutic applications that other bile acids may not be suitable for.

Similar Compounds::
  • Deoxycholic acid
  • Chenodeoxycholic acid
  • Hyocholic acid

This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

83-49-8

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

4-[(10R,13R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24-/m1/s1

InChI Key

DGABKXLVXPYZII-JFSJFAPISA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC(C4[C@@]3(CCC(C4)O)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Appearance

Assay:≥95%A crystalline solid

melting_point

198.5°C

668-49-5
83-49-8

physical_description

Solid

Pictograms

Irritant

Related CAS

10421-49-5 (hydrochloride salt)

solubility

0.0598 mg/mL

Synonyms

(3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid;  3α,6α-Dihydroxy-5β-cholan-24-oate;  3α,6α-Dihydroxy-5β-cholan-24-oic Acid;  6α-Hydroxylithocholic Acid;  7-Deoxyhyocholic Acid;  Hyodeoxycholic Acid;  Hyodesoxycholic Acid;  Iodeoxycholic Acid;  NSC 60672; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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